alpha-D-Gal-(1->4)-alpha-D-Gal-OMe

説明

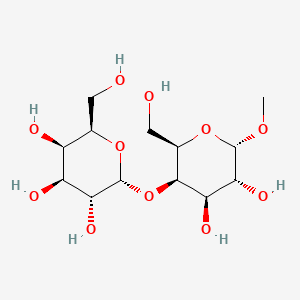

Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is a glycosylgalactose consisting of D-galactopyranose having an α-D-galactopyranosyl residue attached at the 4-position .

Synthesis Analysis

The synthesis of antigenic globotriose, alpha-D-Gal-(1–>4)-beta-D-Gal-(1–>4)-beta-D-Glc has been reported . Additionally, methods for the synthesis of alpha-D-gal have been patented .Molecular Structure Analysis

The core structure of the α-Gal epitope is the terminal disaccharide galactose-α-1,3-galactose (A), which is often followed by N-acetyl glucosamine (GlcNAc) in the third position forming a trisaccharide (Gal-α-1,3-Gal-β-1,4-GlcNAc) .Chemical Reactions Analysis

The α-Gal syndrome is a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals .Physical And Chemical Properties Analysis

The molecular formula of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is C32H62O11S, and its molecular weight is 654.89 . It should be stored at -20°C .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “alpha-D-Gal-(1->4)-alpha-D-Gal-OMe” (Methyl 4-O-(α-D-galactopyranosyl)-α-D-galactopyranoside), focusing on six unique applications:

Glycobiology Research

Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is extensively used in glycobiology to study carbohydrate-protein interactions. This compound serves as a model oligosaccharide to understand the binding specificity and mechanisms of lectins, glycosidases, and glycosyltransferases. These studies are crucial for elucidating the roles of carbohydrates in biological processes such as cell-cell recognition, signaling, and immune responses .

Synthetic Chemistry

In synthetic chemistry, alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is employed as a building block for the synthesis of more complex oligosaccharides and glycoconjugates. Its well-defined structure allows chemists to explore various glycosylation reactions and develop new synthetic methodologies. This application is vital for creating novel compounds with potential therapeutic and diagnostic uses .

Pharmaceutical Development

This compound is investigated for its potential in pharmaceutical development, particularly in the design of glycomimetic drugs. Glycomimetics are synthetic molecules that mimic the structure and function of natural carbohydrates. By studying alpha-D-Gal-(1->4)-alpha-D-Gal-OMe, researchers aim to develop new drugs that can modulate carbohydrate-mediated biological processes, offering treatments for diseases such as cancer, infections, and inflammatory conditions .

Structural Biology

Structural biology utilizes alpha-D-Gal-(1->4)-alpha-D-Gal-OMe to study the three-dimensional structures of carbohydrate-binding proteins and enzymes. Techniques such as X-ray crystallography and NMR spectroscopy are employed to determine how this compound interacts with proteins at the molecular level. These studies provide insights into the structural basis of carbohydrate recognition and catalysis.

Glycobiology Research Synthetic Chemistry Pharmaceutical Development : Biomarker Discovery : Vaccine Development : Structural Biology

作用機序

The α-Gal syndrome is characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals. Individuals with IgE antibodies to α-Gal suffer from a delayed form of anaphylaxis following red meat consumption . The α-Gal syndrome is unique in that symptoms causing IgE antibodies are directed against a carbohydrate moiety, there is an unusual delay between the consumption of the food and the onset of the symptoms, and primary sensitization to α-Gal occurs via tick bites .

Safety and Hazards

将来の方向性

The α-Gal syndrome is a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals . Future research directions will help to get a better understanding and lead to better management of the disease .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIYFZSHCGBPP-OVGWDEKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215585 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Gal-(1->4)-alpha-D-Gal-OMe | |

CAS RN |

67145-39-5 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67145-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of α-D-Gal-(1→4)-α-D-Gal-OMe in biological systems?

A1: α-D-Gal-(1→4)-α-D-Gal-OMe serves as the minimal recognition structure for P-fimbriated Escherichia coli. [, ] These bacteria are known to cause urinary tract infections by adhering to epithelial cells using these specialized fimbriae. Understanding the interaction between α-D-Gal-(1→4)-α-D-Gal-OMe and P-fimbriae can aid in developing strategies to block bacterial adhesion and potentially treat infections. [, ]

Q2: How does the conformation of α-D-Gal-(1→4)-α-D-Gal-OMe influence its biological activity?

A2: Research indicates that α-D-Gal-(1→4)-α-D-Gal-OMe exhibits conformational flexibility, adopting different shapes in various solvents. [] For instance, in aqueous solutions, it adopts a specific conformation, while in dimethyl sulfoxide, intramolecular hydrogen bonds lead to a different conformation. [] This conformational flexibility may play a crucial role in its interaction with biological targets like P-fimbriae.

Q3: How do scientists study the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe?

A3: Scientists utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Hard-Sphere Exo-Anomeric (HSEA) calculations to investigate the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe. [] NMR provides experimental data on spatial arrangements of atoms, while HSEA calculations offer theoretical insights into energetically favorable conformations.

Q4: Why are researchers synthesizing derivatives of α-D-Gal-(1→4)-α-D-Gal-OMe?

A4: Synthesizing derivatives allows researchers to investigate the Structure-Activity Relationship (SAR). [, , , ] By systematically modifying the structure of α-D-Gal-(1→4)-α-D-Gal-OMe, such as introducing fluorine atoms or substituting hydroxyl groups, they can analyze how these changes impact its interaction with P-fimbriae. [, ] This knowledge is crucial for designing more potent and selective inhibitors of bacterial adhesion.

Q5: What types of modifications have been made to the structure of α-D-Gal-(1→4)-α-D-Gal-OMe?

A5: Researchers have synthesized various derivatives, including those with modifications at the 2-, 3-, 4-, and 6-positions of the sugar rings. [, , , ] These modifications involve introducing deoxy (-H), fluoro (-F), or methoxy (-OCH3) groups, providing valuable insights into the impact of steric and electronic factors on binding affinity. [, ]

Q6: Have there been any unexpected outcomes during the synthesis of α-D-Gal-(1→4)-α-D-Gal-OMe derivatives?

A6: Yes, attempts to substitute the hydroxyl group at the 6-position with fluorine led to the unexpected formation of 3,6-anhydro and 6-O-methyl-1-fluoro derivatives. [, ] This highlights the complexity of carbohydrate chemistry and the potential for unforeseen reactions during derivatization attempts.

Q7: What is the significance of computational modeling in understanding α-D-Gal-(1→4)-α-D-Gal-OMe?

A7: Computational methods, particularly molecular mechanics calculations, help predict the conformations of α-D-Gal-(1→4)-α-D-Gal-OMe and its derivatives. [, ] These calculations can predict energetically favorable shapes, providing insights into how these molecules might interact with their biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042679.png)

![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)

![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)

![N5-(1-Methyl-1-oxo-1-phenyl-lambda6-sulphanylidene)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4b]pyridine-5-carboxamide](/img/structure/B3042685.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)

![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)

![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)

![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)